molecular formula C11H24ClNO3 B2454707 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 1185564-61-7

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2454707
CAS No.: 1185564-61-7
M. Wt: 253.77
InChI Key: JUNCAOLFUNEXGJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that features a tert-butoxy group, a morpholine ring, and a propanol backbone

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyl esters, are known to have large applications in synthetic organic chemistry . They are often used in reactions involving elimination and in the synthesis of Boc-protected α-amino acids .

Mode of Action

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride likely interacts with its targets through a mechanism involving the tert-butoxy group. The tert-butoxy radicals formed from similar compounds are effective at hydrogen-atom abstraction . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The tert-butyl group, which is part of the compound’s structure, is known to have unique reactivity patterns and characteristic applications in chemical transformations . It is also implicated in biosynthetic and biodegradation pathways .

Result of Action

The compound’s tert-butoxy group is known to perform poorly in substitution, eliminating any side reactions when the desired product is the elimination product . This suggests that the compound may have a similar effect at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the chemical environment in which the compound is used, the presence of other substances, and the physical conditions such as temperature and pH. For instance, the tert-butoxy group’s basic strength depends on the medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of morpholine with tert-butyl glycidyl ether under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol.

    Reduction: The morpholine ring can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.

Major Products Formed

    Oxidation: Tert-butyl alcohol.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of a tert-butoxy group, a morpholine ring, and a propanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNCAOLFUNEXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCOCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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